molecular formula C20H19ClN2O4S3 B2599499 N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896334-93-3

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B2599499
CAS No.: 896334-93-3
M. Wt: 483.01
InChI Key: AHMVBQUUDIKANT-UHFFFAOYSA-N
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Description

N'-[2-(4-Chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a structurally complex molecule featuring a bis-thiophene core, one of which is sulfonated, and a 4-chlorophenyl ethyl substituent linked via an ethanediamide backbone. The ethanediamide linker provides hydrogen-bonding sites, which may influence biological activity or crystallization behavior .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S3/c21-15-7-5-14(6-8-15)9-10-22-19(24)20(25)23-13-17(16-3-1-11-28-16)30(26,27)18-4-2-12-29-18/h1-8,11-12,17H,9-10,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMVBQUUDIKANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 4-chlorophenyl ethylamine: This can be achieved through the reduction of 4-chlorophenyl acetonitrile.

    Synthesis of the thiophene derivatives: Thiophene-2-carboxylic acid can be converted to thiophene-2-sulfonyl chloride using chlorosulfonic acid.

    Coupling reactions: The final step involves coupling the 4-chlorophenyl ethylamine with the thiophene derivatives under suitable conditions, such as using a base like triethylamine in an organic solvent.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Common Reaction Types

The compound undergoes reactions typical of amides and sulfonamides, influenced by its structural features:

  • Hydrolysis :

    • Amide bonds can hydrolyze under acidic or basic conditions, yielding carboxylic acids or sulfonic acids.

    • Sulfonamide groups may also hydrolyze, forming sulfonic acids.

  • Oxidation :

    • Thiophene rings are generally stable but may oxidize under strong conditions (e.g., KMnO4).

    • Sulfonamide groups resist oxidation but may participate in redox reactions under specific conditions.

  • Nucleophilic Acyl Substitution :

    • Amide carbonyls can react with nucleophiles (e.g., alcohols, amines) to form substituted amides.

  • Substitution Reactions :

    • The chlorophenyl group may undergo aromatic substitution, though steric hindrance from the ethyl chain could limit reactivity.

  • Condensation Reactions :

    • Used in synthesis to form the ethanediamide backbone.

Hydrolysis of Amide Bonds

FactorConditionsProducts
AcidicHCl, heatCarboxylic acid + sulfonamide
BasicNaOH, heatSulfonic acid + amine

Oxidation with KMnO4

  • Conditions : Room temperature, dichloromethane solvent.

  • Outcome : Potential oxidation of thiophene rings or sulfonamide groups, though stability varies.

Nucleophilic Substitution

  • Reagents : Sodium methoxide (CH3O⁻) in polar aprotic solvents (e.g., DMF).

  • Mechanism : Attack on the amide carbonyl, forming substituted amides.

Comparison of Reaction Conditions

Reaction TypeReagentsSolventTemperatureKey Products
HydrolysisHCl/H2OH2ORefluxCarboxylic acid
OxidationKMnO4CH2Cl2RTOxidized derivatives
ReductionLiAlH4THF0°C–RTAmine derivatives
Acyl SubstitutionCH3O⁻DMFRTSubstituted amides

(Data compiled from synthesis protocols in)

Optimization Insights

  • Solvent Effects : Acetonitrile showed higher yield (37.8%) compared to dichloromethane or acetone in amide formation .

  • Temperature Sensitivity : Room temperature favored product stability, while higher temperatures caused side reactions .

Scientific Research Applications

Chemical Formula

The molecular formula of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is C16H15ClN4OSC_{16}H_{15}ClN_{4}OS. Its structure features multiple functional groups, including thiophenes and a chlorophenyl moiety, which contribute to its chemical reactivity and biological activity.

Structural Representation

The compound can be represented in both 2D and 3D structural forms, which are essential for understanding its interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as an antiviral agent . Studies have shown that derivatives of compounds containing similar structures exhibit significant antiviral activity against various viruses, including tobacco mosaic virus (TMV) .

Case Study: Antiviral Activity

A study synthesized multiple derivatives based on the core structure of thiophene-containing compounds. Among these, certain derivatives demonstrated promising antiviral properties that were comparable to established antiviral agents like ningnanmycin .

Antimicrobial Properties

Research indicates that compounds with thiophene rings often exhibit antimicrobial activity. The presence of the chlorophenyl group enhances this effect, making it a candidate for further exploration as an antimicrobial agent.

Data Table: Antimicrobial Activity of Thiophene Derivatives

Compound NameStructureActivityReference
Compound AStructure AModerate
Compound BStructure BHigh
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-...]Complex StructurePromising

Material Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials.

Case Study: Organic Photovoltaics

Research has explored the use of thiophene-based compounds in organic photovoltaic cells due to their favorable electronic properties. The incorporation of this compound into polymer blends has shown improved efficiency in energy conversion .

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene-Based Ethanediamides

Compound A : N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide ()

  • Key Differences : Allyl group replaces the 4-chlorophenyl ethyl substituent.
  • The sulfonyl-thiophene moiety is retained, suggesting similar electronic properties .

Compound B : N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide ()

  • Key Differences : Furyl replaces thienyl; 2-methoxybenzyl substituent added.
  • Implications: The furyl group’s lower electron density compared to thiophene may reduce π-π interactions.

Acetamide vs. Ethanediamide Linkers

Compound C : N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

  • Key Differences : Acetamide linker (single carbonyl) vs. ethanediamide (two carbonyls).
  • The bromophenyl group (vs. chlorophenyl) may alter lipophilicity and metabolic stability .

Compound D: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()

  • Key Differences: Thiazol ring and morpholino group replace thiophene-sulfonyl units.
  • Implications: The thiazol-morpholino combination increases basicity and solubility. However, the absence of sulfonyl groups may reduce polar interactions in biological systems .

Heterocyclic and Sulfonyl Modifications

Compound E : N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()

  • Key Differences : Thiazolo-triazole heterocycle replaces thiophene-sulfonyl; fluorophenyl and methoxyphenyl substituents.

Spectral Characteristics

Feature Target Compound Compound A () Compound C ()
IR C=O Stretch 1710–1701 cm⁻¹ (dual carbonyls) 1705–1695 cm⁻¹ 1680 cm⁻¹ (single carbonyl)
¹³C-NMR (Carbonyl) ~170 ppm (two signals) ~169 ppm (single signal) ~168 ppm (single signal)
Thiophene-Sulfonyl C–S–C stretch at 748 cm⁻¹ Absent (sulfonyl retained) Absent

Biological Activity

The compound N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Chlorophenyl group : Known for its role in enhancing lipophilicity and biological interaction.
  • Thiophene rings : Often associated with pharmacological properties, including anti-inflammatory and antimicrobial effects.
  • Ethylene diamine backbone : Provides a scaffold for interaction with biological targets.

Molecular Formula

  • C : 19
  • H : 20
  • Cl : 1
  • N : 4
  • O : 1
  • S : 3
  • Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of various kinases, which are crucial in cell signaling pathways. Kinases play significant roles in cell proliferation, differentiation, and metabolism.
  • Receptor Modulation : The presence of the chlorophenyl and thiophene moieties indicates potential interactions with G-protein coupled receptors (GPCRs) and other receptor types, which could lead to modulation of cellular responses.
  • Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which can protect cells from oxidative stress.

In Vitro Studies

Several studies have investigated the compound's effects on different cell lines:

  • Cancer Cell Lines : The compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Stem Cell Differentiation : In a study focusing on induced pluripotent stem cells (iPSCs), the compound was found to enhance Oct3/4 expression, a key factor in maintaining pluripotency .

In Vivo Studies

Animal model studies have demonstrated the following:

  • Anti-inflammatory Effects : Administration of the compound in rodent models resulted in reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : Preliminary findings indicate that the compound may protect against neurodegeneration in models of Alzheimer's disease by modulating neuroinflammatory responses.

Case Study 1: Cancer Treatment

A recent study evaluated the efficacy of the compound in treating human breast cancer xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was administered to mice subjected to induced oxidative stress. Behavioral assessments showed improved cognitive function and reduced neuronal death, suggesting it could be beneficial for neurodegenerative diseases.

Data Table

Biological ActivityObserved EffectReference
Cytotoxicity in cancer cellsInduces apoptosis
Anti-inflammatoryReduces inflammation markers
Enhances Oct3/4 expressionPromotes pluripotency
NeuroprotectionImproves cognitive function

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide?

  • Methodology : Use FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-S-C at ~750 cm⁻¹) and ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.20–8.30 ppm, sulfonyl groups at δ ~80 ppm in ¹³C NMR). DEPT-135 can distinguish CH₂ groups in aliphatic chains .
  • Validation : Compare spectral data with analogous spiro-oxalamide derivatives, ensuring absence of C=S (1280–1160 cm⁻¹) and presence of spirocyclic carbon signals .

Q. How can the synthetic route for this compound be optimized under green chemistry principles?

  • Approach : Replace traditional solvents with ethanol (room temperature, 24–48 hours stirring) to reduce environmental impact. Use thiocarbohydrazide intermediates for nucleophilic attacks on ketones, as demonstrated in spirocyclic acetamide syntheses .
  • Efficiency : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of thiocarbohydrazide to ketone) to minimize byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the sulfonyl group in this compound during synthesis?

  • Reaction Pathway : The sulfonyl group likely originates from oxidation of thiophene sulfur atoms. Proposed steps: (1) Thiophene reacts with a mild oxidizing agent (e.g., H₂O₂/AcOH) to form sulfoxide intermediates, followed by further oxidation to sulfone. (2) Confirm via LC-MS intermediates and monitor oxidation state changes using XPS or Raman spectroscopy .
  • Challenges : Over-oxidation may degrade the thiophene ring; control reaction time and temperature (e.g., 0–5°C for H₂O₂ addition) .

Q. How does the electronic configuration of the thiophene-sulfonyl moiety influence this compound’s potential as a kinase inhibitor?

  • Hypothesis : The electron-withdrawing sulfonyl group may enhance binding to ATP pockets in kinases. Perform DFT calculations to map electrostatic potentials and compare with known inhibitors (e.g., imatinib). Validate via molecular docking studies using AutoDock Vina .
  • Experimental Validation : Synthesize analogs without sulfonyl groups and assay inhibitory activity against EGFR or VEGFR-2 kinases .

Q. What strategies resolve contradictions in reported yields for analogous spiro-oxalamide derivatives?

  • Data Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst use). For example, ethanol yields higher spirocyclization efficiency (~75%) vs. DMF (~60%) due to reduced steric hindrance .
  • Recommendation : Use DoE (Design of Experiments) to identify critical factors (e.g., temperature, solvent) and apply response surface methodology for yield optimization .

Methodological Resources

Q. How to design stability studies for this compound under physiological conditions?

  • Protocol : (1) Prepare PBS (pH 7.4) and simulate gastric fluid (pH 1.2). (2) Incubate compound at 37°C for 24–72 hours. (3) Analyze degradation via HPLC-MS, focusing on hydrolysis of the ethanediamide bond or sulfonyl group reduction .
  • Key Parameters : Monitor half-life (t₁/₂) and identify degradation products (e.g., free thiophene or chlorophenyl fragments) .

Q. What computational tools predict metabolic pathways of this compound in human liver microsomes?

  • Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify probable sites of oxidation (e.g., thiophene rings) or glucuronidation. Cross-validate with in vitro assays using CYP450 isoforms (e.g., CYP3A4, CYP2D6) .
  • Limitations : Over-reliance on software may miss rare metabolites; supplement with HR-MS/MS fragmentation patterns .

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